17α-Hydroxy Progesterone-d8 17α-Hydroxy Progesterone-d8 100 μg/mL in Methanol A stable labeled internal standard suitable for quantitation of 17α-Hydroxyprogesterone levels in LC-MS/MS testing assays for newborn screening or endocrinology.
An isotope labelled metabolite of Progesterone. Progesterone is an endogenous steroid and progestogen sex hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species. Progesterone is also a crucial metabolic intermediate in the production of other endogenous steroids, including the sex hormones and the corticosteroids, and plays an important role in brain function as a neurosteroid.
Brand Name: Vulcanchem
CAS No.: 850023-80-2
VCID: VC0196687
InChI: InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D
SMILES:
Molecular Formula: C21H30O3
Molecular Weight: 338.5 g/mol

17α-Hydroxy Progesterone-d8

CAS No.: 850023-80-2

Cat. No.: VC0196687

Molecular Formula: C21H30O3

Molecular Weight: 338.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

17α-Hydroxy Progesterone-d8 - 850023-80-2

CAS No. 850023-80-2
Molecular Formula C21H30O3
Molecular Weight 338.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D
Standard InChI Key DBPWSSGDRRHUNT-LDLLURODSA-N
Isomeric SMILES [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C
Canonical SMILES CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Appearance White to Off-White Solid
Melting Point 216-218°C

Chemical Identity and Structure

Nomenclature and Identification

17α-Hydroxy Progesterone-d8 is identified by its CAS number 850023-80-2 and is known by several synonyms in scientific literature and commercial catalogs. These include 4-Pregnen-17α-ol-3,20-dione-d8, 17α-Hydroxyprogesterone-D8 (2,2,4,6,6,21,21,21-D8), and [2H8]-17α-Hydroxyprogesterone . The compound is classified under the CBNumber CB72559158 in some chemical databases . This deuterated compound maintains the same carbon skeleton and functional groups as the non-deuterated 17α-hydroxyprogesterone while incorporating heavy hydrogen atoms at strategic positions.

Molecular Composition

The molecular formula of 17α-Hydroxy Progesterone-d8 is typically represented as C21H22D8O3, explicitly identifying the eight deuterium atoms . Some chemical databases may alternatively list it as C21H30O3, where the deuterium atoms are implicitly included in the hydrogen count . The exact mono-isotopic mass of the compound is 338.2692 Da, reflecting the additional mass contributed by the eight deuterium atoms compared to the non-deuterated version . The molecular weight is approximately 330.46-330.47 g/mol .

Structural Features

The compound maintains the four-ring steroid backbone characteristic of progesterone derivatives, with specific modifications including:

  • A hydroxyl group at the 17α position

  • A ketone group at the 3-position

  • A ketone group at the 20-position

  • Eight deuterium atoms at positions 2,2,4,6,6,21,21,21

The strategic placement of deuterium atoms ensures minimal isotope effects on chemical behavior while providing a distinct mass signature for analytical detection. This deuteration pattern is specifically designed to avoid positions that might undergo metabolic or chemical exchange during sample preparation or analysis.

Physical Properties

Appearance and Stability

17α-Hydroxy Progesterone-d8 exists as a solid at room temperature with a color ranging from white to off-white . Like many steroid compounds, it requires specific storage conditions to maintain stability. The recommended storage temperature is -20°C to prevent degradation over time . This low-temperature storage requirement highlights the potential for chemical or structural changes that may occur at ambient temperatures.

Physicochemical Parameters

Several physicochemical parameters have been determined for 17α-Hydroxy Progesterone-d8:

  • Polar Surface Area (PSA): 54.37000 Ų

  • LogP: 3.83840

These values provide insight into the compound's potential for membrane permeability and lipophilicity, which are relevant in understanding its behavior in biological systems and during analytical procedures.

Analytical Applications

Internal Standard in Mass Spectrometry

The primary application of 17α-Hydroxy Progesterone-d8 is as an internal standard for the quantitative analysis of 17α-hydroxyprogesterone using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As a deuterated analog, it possesses nearly identical chemical properties to the analyte of interest while having a different mass, making it ideal for minimizing matrix effects and improving quantitation accuracy.

Table 1: Key Mass Spectrometry Parameters for 17α-Hydroxy Progesterone-d8

ParameterValueNotes
Precursor Ion (m/z)339.25Used in quantitative analysis
Product Ion (m/z)113.22Fragment used for detection
Collision Energy28Optimized for fragmentation
RF Lens160Tuned for maximum sensitivity

The deuterated internal standard compensates for variations in sample preparation, injection volume, ionization efficiency, and matrix effects, allowing for more accurate quantification of the target compound .

Clinical Diagnostic Applications

17α-Hydroxy Progesterone-d8 serves as a valuable internal standard in clinical diagnostic assays, particularly in:

  • Newborn screening for congenital adrenal hyperplasia (CAH)

  • Endocrinological assessments of steroid hormone metabolism

  • Research studies on steroid biosynthetic pathways

The compound is typically formulated at a concentration of 100 μg/mL in methanol for use as an analytical standard . This standardized formulation ensures consistency in analytical measurements across different laboratories and testing platforms.

Analytical Methodology

Sample Preparation Techniques

For clinical samples such as blood serum, effective extraction of steroid hormones is crucial for accurate analysis. A common sample preparation technique for 17α-hydroxyprogesterone analysis using 17α-Hydroxy Progesterone-d8 as internal standard involves:

  • Addition of the internal standard to serum samples (typically 200 μL)

  • Liquid-liquid extraction using methyl t-butyl ether (MTBE)

  • Evaporation of the organic phase under nitrogen

  • Reconstitution in a water/methanol mixture prior to LC-MS/MS analysis

This process effectively isolates both the analyte and internal standard from the biological matrix, minimizing potential interferences and matrix effects.

LC-MS/MS Analysis

The chromatographic separation typically employs reversed-phase chromatography with gradient elution using water and methanol mobile phases. The column selection often focuses on solid-core silica particles with alkyl-bonded phases that provide efficient separation of steroid compounds .

Table 2: Typical LC-MS/MS Parameters for 17α-Hydroxy Progesterone-d8 Analysis

ParameterSpecificationPurpose
ColumnSolid-core C18, 2.6 μm, 50 × 2.1 mmEfficient separation
Column Temperature50°CImproved peak shape
Mobile PhasesWater and methanol gradientOptimal elution
Ionization SourceAPCI (Atmospheric Pressure Chemical Ionization)Effective for steroids
Detection ModeSelected Reaction Monitoring (SRM)High specificity
Analytical Range10-1000 ng/dLCovers clinical range

This analytical approach provides high sensitivity, specificity, and reproducibility, with inter- and intra-batch reproducibility typically less than 6% CV (coefficient of variation) .

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